4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-cyano-3-(trifluoromethyl)aniline with 2-fluorobenzoyl chloride under basic conditions to form the intermediate 4-cyano-3-(trifluoromethyl)-N-(2-fluorobenzoyl)aniline. This intermediate is then subjected to cyclization with dimethylurea in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: Shares the cyano and trifluoromethyl groups but differs in the presence of a methacrylamide moiety.
4-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but has an isocyanate functional group instead of the imidazolidinone and fluorobenzamide moieties.
Uniqueness
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazolidinone and fluorobenzamide moieties sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
CAS No. |
1242137-17-2 |
---|---|
Molecular Formula |
C20H14F4N4O3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H14F4N4O3/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) |
InChI Key |
YFFJYEGEYBPFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.